2-Bromo-4-(tert-butyl)-5-chlorophenol
Description
Phenolic compounds are defined by a hydroxyl (—OH) group attached directly to an aromatic ring. This structural feature allows them to form stronger hydrogen bonds than alcohols, leading to higher boiling points and greater water solubility. The hydroxyl group also enhances the acidity of phenols compared to aliphatic alcohols.
Phenolic derivatives are a cornerstone of organic chemistry research due to their versatile reactivity and wide range of biological activities. bldpharm.com The presence of the hydroxyl group on the aromatic ring activates it towards electrophilic aromatic substitution, making phenols valuable starting materials for the synthesis of more complex molecules. Their derivatives are investigated for a multitude of potential applications, stemming from their observed antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. bldpharm.comchemicalbook.com In industrial processes, phenols are used as precursors for plastics, explosives, and pharmaceuticals like aspirin.
The diverse bioactivities of phenolic derivatives are often linked to their ability to interact with various cellular targets and pathways, including modulating enzyme activity and regulating oxidative stress. bldpharm.com Structure-activity relationship studies are a crucial aspect of research in this area, aiming to optimize the bioactivity and pharmacokinetic properties of these compounds for potential therapeutic use. bldpharm.com
Brominated and chlorinated phenols are specific subclasses of halogenated phenols that have garnered significant academic interest. These compounds are studied for their unique chemical properties and their roles as intermediates in organic synthesis. Chlorinated phenols, for instance, are used in the production of agricultural chemicals, pharmaceuticals, biocides, and dyes. chemsrc.com
Research into halogenated phenols often focuses on developing efficient and regioselective synthesis methods. For example, the direct bromination of 4-chlorophenol (B41353) is a common method for synthesizing compounds containing both bromine and chlorine on a phenol (B47542) ring. The hydroxyl group directs the incoming electrophile (bromine) to the ortho positions, as the para position is already occupied by chlorine.
In environmental science, brominated and chlorinated phenols are studied as potential environmental pollutants. Compounds such as 2,4,6-tribromophenol (B41969) and pentachlorophenol (B1679276) have been identified in indoor dust and are recognized for their potential to act as endocrine-disrupting compounds. chemicalbook.comnih.gov Their persistence in the environment is a subject of ongoing research. chemsrc.com
2-Bromo-4-(tert-butyl)-5-chlorophenol is a polysubstituted halogenated phenol. Its chemical identity is confirmed by its CAS number, 2648339-28-8. The molecular structure consists of a phenol ring with a bromine atom at the second position, a tert-butyl group at the fourth position, and a chlorine atom at the fifth position relative to the hydroxyl group.
The key structural features of this compound are:
Phenolic Hydroxyl Group: This group is a strong activating group, influencing the reactivity of the aromatic ring.
Halogen Substituents: The presence of both bromine and chlorine atoms, which are electron-withdrawing groups, affects the electronic properties of the phenol ring.
Tert-butyl Group: This bulky alkyl group introduces significant steric hindrance, which can influence the regioselectivity of chemical reactions involving the compound. It also increases the lipophilicity of the molecule.
The specific substitution pattern of this compound distinguishes it from other, more commonly studied, halogenated phenols. For comparison, the properties of related compounds are often investigated to understand the combined electronic and steric effects of different substituents on the reactivity of the phenol ring.
Below is a table detailing the basic properties of this compound and a structurally related compound.
| Property | This compound | 2-Bromo-4-tert-butylphenol (B1265803) |
| CAS Number | 2648339-28-8 | 2198-66-5 |
| Molecular Formula | C10H12BrClO | C10H13BrO |
| Molecular Weight | 263.56 g/mol | 229.11 g/mol |
Data sourced from multiple chemical databases. bldpharm.comchemicalbook.com
The study of such specifically substituted phenols contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies in organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H12BrClO |
|---|---|
Molecular Weight |
263.56 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3 |
InChI Key |
QMHKFAUAGDPBMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 4 Tert Butyl 5 Chlorophenol
Retrosynthetic Analysis of 2-Bromo-4-(tert-butyl)-5-chlorophenol
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com For this compound, the analysis involves strategically disconnecting the substituents from the phenol (B47542) ring.
A primary disconnection strategy would involve removing the halogen atoms, as they are often introduced via electrophilic aromatic substitution. This leads to two main retrosynthetic pathways:
Pathway A: Disconnecting the bromo group first, followed by the chloro group. This suggests that the synthesis would involve the chlorination of 2-bromo-4-(tert-butyl)phenol or the bromination of 4-(tert-butyl)-3-chlorophenol.
Pathway B: Disconnecting the chloro group first, followed by the bromo group. This implies the synthesis would start with the bromination of 4-tert-butylphenol (B1678320), followed by chlorination.
A further disconnection of the tert-butyl group would lead back to phenol itself. However, the Friedel-Crafts alkylation of phenol can be complex, often leading to a mixture of ortho and para isomers and potential over-alkylation. Therefore, a more practical approach is to start with a pre-functionalized phenol, such as 4-tert-butylphenol, which is commercially available.
Established Synthetic Routes to this compound and Related Halogenated Phenols
Established methods for the synthesis of halogenated phenols largely rely on electrophilic aromatic substitution and multi-step functionalization strategies.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a fundamental reaction in the synthesis of substituted aromatic compounds. ucla.edumasterorganicchemistry.com The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director, while the tert-butyl group is also an ortho-, para-director. ncert.nic.instackexchange.com Halogens are deactivating yet ortho-, para-directing. uci.edu These directing effects must be carefully considered when planning the synthesis of this compound.
A plausible route involves the sequential halogenation of 4-tert-butylphenol. The first halogenation (e.g., bromination) would be directed to the ortho position relative to the hydroxyl group due to its strong activating effect. chegg.com Subsequent chlorination would then be directed by the existing substituents.
Table 1: Electrophilic Aromatic Substitution Reactions for Phenol Halogenation
| Reaction | Reagents and Conditions | Product(s) | Reference(s) |
|---|---|---|---|
| Bromination of 4-tert-butylphenol | Bromine in chloroform/carbon tetrachloride at 0°C | 2-Bromo-4-(tert-butyl)phenol | |
| Chlorination of a substituted phenol | Chlorine gas in benzotrifluoride | 4-chloro substituted phenol | google.com |
Multi-step Synthesis via Directed Functionalization
Multi-step syntheses allow for greater control over the introduction of functional groups. youtube.comyoutube.com Directed functionalization, where an existing group on the aromatic ring directs the position of a new substituent, is a powerful tool for achieving high regioselectivity. acs.orgresearchgate.net
For the synthesis of this compound, a multi-step approach could involve:
Protection of the hydroxyl group of 4-tert-butylphenol to prevent side reactions and modify its directing effect.
Directed ortho-lithiation followed by quenching with an electrophilic bromine source to introduce the bromo group at the 2-position.
Chlorination, where the directing effects of the protected hydroxyl group and the other substituents would guide the chlorine to the 5-position.
Deprotection of the hydroxyl group to yield the final product.
While potentially longer, this approach can provide a higher yield of the desired isomer compared to direct electrophilic substitution.
Novel and Emerging Synthetic Strategies for this compound
Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally friendly methods.
Green Chemistry Principles in the Synthesis of Halogenated Phenols
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgresearchgate.net In the context of halogenated phenol synthesis, this includes:
Use of Safer Solvents: Replacing traditional halogenated solvents with greener alternatives like water, ionic liquids, or bio-based solvents. jddhs.com
Catalysis: Employing recyclable heterogeneous catalysts or developing catalyst-free reaction conditions to minimize waste. jddhs.com
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Alternative Energy Sources: Utilizing microwave irradiation, ultrasound, or photochemical methods to enhance reaction rates and reduce energy consumption. royalsocietypublishing.orgresearchgate.net
For instance, the use of N-halosuccinimides in the presence of a grinding auxiliary like PEG-400 offers a mechanochemical, catalyst-free route for the halogenation of phenols. researchgate.net
Table 2: Green Chemistry Approaches in Phenol Halogenation
| Green Principle | Approach | Example | Reference(s) |
|---|---|---|---|
| Safer Solvents | Use of ionic liquids as reaction media | Hydroxylation of arylboronic acids | organic-chemistry.org |
| Catalysis | Catalyst-free halogenation | Mechanochemical reaction with N-halosuccinimides | researchgate.net |
Chemo- and Regioselective Synthesis of Substituted Phenols
Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules like this compound. oregonstate.eduresearchgate.net Modern synthetic methods are increasingly focused on developing highly selective reactions.
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto aromatic rings, including phenols. rsc.orgrsc.org These methods can offer predictable regioselectivity that may not be achievable through classical electrophilic substitution. nih.govacs.org
For example, specific ligand and catalyst systems can direct halogenation to a particular position on the phenol ring, even in the presence of multiple activating or deactivating groups. While specific applications to the target molecule are not widely reported, the principles of these advanced methods offer a promising avenue for its efficient and selective synthesis.
Chemical Reactivity and Transformation Studies of 2 Bromo 4 Tert Butyl 5 Chlorophenol
Electrophilic Aromatic Substitution Reactions of 2-Bromo-4-(tert-butyl)-5-chlorophenol
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. msu.edu The rate and regioselectivity of these reactions on a substituted benzene ring are profoundly influenced by the electronic properties and steric bulk of the substituents already present. libretexts.org
The benzene ring of this compound is highly substituted, and the outcome of any further substitution is determined by the cumulative effects of the existing groups. The primary substituents are the hydroxyl (-OH), bromo (-Br), tert-butyl (-C(CH₃)₃), and chloro (-Cl) groups.
Hydroxyl (-OH) Group: The -OH group is a powerful activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the ring, increasing its electron density and nucleophilicity. libretexts.org It is a strong ortho-, para-director. libretexts.orgpressbooks.pub
Alkyl (-tert-butyl) Group: The tert-butyl group is an activating group through an inductive effect, donating electron density to the ring. It is also an ortho-, para-director. libretexts.org However, its significant steric bulk can hinder attack at the ortho positions, often leading to a preference for substitution at the para position. pressbooks.pub
Halogens (-Br and -Cl): Bromine and chlorine are deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org However, they are ortho-, para-directors because their lone-pair electrons can be donated to the ring through resonance, which helps stabilize the carbocation intermediate formed during an ortho or para attack. libretexts.org
In this compound, the positions are substituted as follows: C1-OH, C2-Br, C4-tert-butyl, and C5-Cl. The only available positions for a new electrophile are C3 and C6. The powerful activating and directing effect of the hydroxyl group strongly favors substitution at its vacant ortho position, C6. This directional preference is reinforced by the para-directing effect of the bromine at C2 and the ortho-directing effect of the chlorine at C5. While the tert-butyl group directs to the C3 position, the combined and overriding influence of the activating hydroxyl group makes the C6 position the most probable site of electrophilic attack.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -C(CH₃)₃ (tert-butyl) | Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
The general mechanism for electrophilic aromatic substitution proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion or benzenonium intermediate), followed by the loss of a proton to restore the aromaticity of the ring. msu.edumsu.edu
For a reaction like bromination, the electrophile (Br⁺) is typically generated by treating Br₂ with a Lewis acid catalyst, such as FeBr₃. masterorganicchemistry.com The catalyst polarizes the Br-Br bond, making one bromine atom sufficiently electrophilic to be attacked by the aromatic ring. youtube.com
In the case of this compound, the mechanism for bromination at the predicted C6 position would be:
Formation of the Electrophile: FeBr₃ reacts with Br₂ to form a polarized complex, [Br-Br-FeBr₃].
Nucleophilic Attack: The electron-rich aromatic ring, activated by the -OH group, attacks the electrophilic bromine atom, breaking the C6-H bond and forming a new C6-Br bond. This creates a resonance-stabilized carbocation intermediate with the positive charge delocalized across the ring. The stability of this intermediate is enhanced by the electron-donating effects of the hydroxyl group.
Deprotonation: A weak base, such as the [FeBr₄]⁻ complex, removes the proton from the C6 position, and the electrons from the C-H bond return to the ring, restoring its aromaticity and yielding the final product, 2,6-Dibromo-4-(tert-butyl)-5-chlorophenol.
Nucleophilic Substitution Reactions Involving Halogen Centers
The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring opens the possibility for nucleophilic substitution reactions, particularly through transition metal-catalyzed cross-coupling.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl halides are common substrates for these reactions. The reactivity of aryl halides in the key oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F.
Given this reactivity trend, the C-Br bond at the C2 position of this compound is significantly more susceptible to oxidative addition with a palladium(0) catalyst than the C-Cl bond at the C5 position. This difference in reactivity allows for selective functionalization at the C2 position. For instance, in a Suzuki coupling reaction, the bromine atom could be selectively replaced by an aryl, vinyl, or alkyl group from a boronic acid reagent, leaving the chlorine atom intact. This selective reactivity is a key strategy in the synthesis of complex organic molecules.
Table 2: Relative Reactivity of Halogen Centers in Pd-Catalyzed Cross-Coupling
| Halogen Center | Bond | Relative Reactivity | Potential Reaction |
|---|---|---|---|
| Bromine | C-Br | Higher | Suzuki, Heck, Sonogashira, etc. |
Direct nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a halide on an aromatic ring, is typically a difficult reaction. It requires either very harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The ring of this compound contains activating (-OH, -tert-butyl) and weakly deactivating (halogens) groups, but it lacks the powerful nitro-type electron-withdrawing groups necessary to stabilize the negatively charged Meisenheimer complex intermediate of the SₙAr mechanism. Therefore, direct hydrolysis of the C-Br or C-Cl bonds to hydroxyl groups, or their displacement by other common nucleophiles like ammonia (B1221849) or cyanide, is generally not a feasible reaction pathway under standard laboratory conditions.
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is a versatile functional group that can participate in a variety of reactions, allowing for further derivatization of the molecule.
Esterification: The phenolic hydroxyl group can react with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form phenyl esters. This reaction converts the acidic phenol (B47542) into a neutral ester derivative.
Etherification (Williamson Ether Synthesis): The phenol can be deprotonated with a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), to form a sodium phenoxide salt. This highly nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield an aryl ether.
Schiff Base Formation: While not a direct reaction of the hydroxyl group, related phenolic aldehydes can be used to form Schiff bases (imines). For example, 3-bromo-5-chlorosalicylaldehyde, a derivative of this structural class, reacts with primary amines to form imines, a reaction often used in the synthesis of ligands for metal complexes. researchgate.net
Table 3: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | General Reagents | Product Class |
|---|---|---|
| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Phenyl Ester |
Etherification and Esterification Reactions
The phenolic hydroxyl group is a primary site of reactivity in this compound, readily participating in both etherification and esterification reactions. These transformations are fundamental in synthetic chemistry for introducing a wide variety of functional groups, thereby modifying the compound's physical and biological properties.
Etherification typically proceeds via the Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate), acts as a nucleophile. This anion then displaces a halide from an alkyl halide to form an ether. The bulky tert-butyl group and the adjacent bromine atom may exert some steric hindrance, potentially influencing the reaction rates depending on the size of the alkylating agent.
Esterification of the hydroxyl group can be achieved by reaction with acyl halides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This reaction converts the phenol into its corresponding ester. For instance, reactions with acyl chlorides yield phenyl esters, while reactions with organophosphorus compounds, such as thiophosphoric acid chlorides, can produce insecticidal thiophosphoric acid esters.
The table below illustrates potential reactants and the corresponding products from these reactions.
| Reaction Type | Reactant for this compound | General Product Structure |
| Etherification | Methyl iodide (CH₃I) | 2-Bromo-4-(tert-butyl)-5-chloro-1-methoxybenzene |
| Ethyl bromide (C₂H₅Br) | 2-Bromo-4-(tert-butyl)-5-chloro-1-ethoxybenzene | |
| Benzyl chloride (C₆H₅CH₂Cl) | 1-(Benzyloxy)-2-bromo-4-(tert-butyl)-5-chlorobenzene | |
| Esterification | Acetyl chloride (CH₃COCl) | (2-Bromo-4-(tert-butyl)-5-chlorophenyl) acetate |
| Benzoyl chloride (C₆H₅COCl) | (2-Bromo-4-(tert-butyl)-5-chlorophenyl) benzoate |
Condensation Reactions, including Schiff Base Formation
While this compound itself does not directly undergo condensation to form Schiff bases, its ortho-formylated derivatives are key precursors for such reactions. If a formyl group (-CHO) is introduced at the C6 position (ortho to the hydroxyl group), the resulting molecule, 3-Bromo-5-(tert-butyl)-6-chloro-2-hydroxybenzaldehyde, can readily react with primary amines.
This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form an imine or Schiff base. nih.gov The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen stabilizes the resulting Schiff base ligand. researchgate.net These reactions are crucial for synthesizing multidentate ligands capable of coordinating with various metal ions. researchgate.net
An analogous compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, was synthesized by the reaction of 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine in methanol, demonstrating the viability of this synthetic route. researchgate.net
The table below presents examples of Schiff bases that can be synthesized from derivatives of the parent compound.
| Precursor 1 (Phenol derivative) | Precursor 2 (Amine) | Resulting Schiff Base Name |
| 3-Bromo-5-(tert-butyl)-6-chloro-2-hydroxybenzaldehyde | Aniline | 2-Bromo-4-(tert-butyl)-5-chloro-6-(((phenyl)imino)methyl)phenol |
| 3-Bromo-5-(tert-butyl)-6-chloro-2-hydroxybenzaldehyde | 2-Chloroaniline | 2-Bromo-4-(tert-butyl)-5-chloro-6-(((2-chlorophenyl)imino)methyl)phenol |
| 3-Bromo-5-(tert-butyl)-6-chloro-2-hydroxybenzaldehyde | Ethylenediamine (2:1 ratio) | N,N'-Bis(3-bromo-5-(tert-butyl)-6-chloro-2-hydroxybenzylidene)ethane-1,2-diamine |
Transformations Involving the tert-butyl Moiety
The tert-butyl group is generally considered a sterically bulky and chemically robust moiety, often incorporated into molecules to enhance stability or confer specific lipophilic properties. hyphadiscovery.com It is relatively inert to many common chemical reagents due to the absence of alpha-hydrogens and the strength of the C-C bonds.
However, under specific and often harsh conditions, the tert-butyl group can undergo transformations. In biochemical systems, cytochrome P450 enzymes are capable of oxidizing tert-butyl groups. hyphadiscovery.com This metabolic process typically involves the hydroxylation of one of the methyl groups, converting it into a hydroxymethyl (-CH₂OH) group. hyphadiscovery.com This primary alcohol can be further oxidized to an aldehyde and subsequently to a carboxylic acid. hyphadiscovery.com For example, the drug Ivacaftor, which contains two tert-butyl groups, undergoes metabolism where one of the groups is hydroxylated by CYP3A4 to an active metabolite, which is then further oxidized to an inactive carboxylic acid metabolite. hyphadiscovery.com
While these are biological transformations, they indicate that the C-H bonds of the tert-butyl group are not entirely unreactive and can be targeted for oxidation by powerful oxidizing agents or specific catalytic systems.
Radical Reactions and Oxidative Transformations
Phenolic compounds, particularly those with bulky substituents like a tert-butyl group, are well-known for their ability to undergo one-electron oxidation to form relatively stable phenoxy radicals. nih.gov The hydroxyl group of this compound can donate its hydrogen atom to a radical species or be oxidized, resulting in the formation of a 2-bromo-4-(tert-butyl)-5-chlorophenoxy radical.
The stability of this radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and by the steric shielding provided by the ortho-bromo and tert-butyl groups. Such phenoxy radicals have been studied extensively in similar molecules like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), where they are key intermediates in their antioxidant activity. nih.gov Electron spin resonance (ESR) spectroscopy has been used to detect and characterize these transient radical species generated during peroxidase-catalyzed oxidation. nih.gov
These phenoxy radicals can subsequently participate in various reactions, including:
Dimerization: Two radicals can couple to form C-C or C-O linked dimers.
Further Oxidation: The radical can be oxidized further to form quinone-type structures.
Reaction with other molecules: The radical can abstract atoms from other molecules, propagating a radical chain reaction.
Oxidants like tert-butyl hydroperoxide (TBHP) are commonly used to initiate such radical reactions in organic synthesis. nih.govorganic-chemistry.org
Catalytic Applications and Ligand Chemistry of this compound Derivatives
The halogen substituents on the aromatic ring of this compound and its derivatives make them valuable substrates for transition metal-catalyzed cross-coupling reactions. scholarscentral.com The carbon-bromine bond is particularly reactive towards oxidative addition by low-valent transition metal catalysts, most notably those of palladium. nih.gov
This reactivity allows the compound to be used in a variety of powerful C-C and C-N bond-forming reactions, including:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond, replacing the bromine atom. nih.gov
Heck Reaction: Coupling with an alkene under palladium catalysis.
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst.
These reactions are fundamental in modern synthetic chemistry, providing efficient pathways to complex molecular architectures from simple precursors. uniurb.itmdpi.com The presence of the tert-butyl and chloro groups can influence the electronic properties and steric environment of the reaction center, thereby affecting the efficiency and selectivity of the catalytic process.
Derivatives of this compound are excellent scaffolds for the design and synthesis of novel ligands for coordination chemistry. As discussed in section 3.3.2, ortho-functionalized derivatives can be converted into Schiff bases. researchgate.net
These Schiff base ligands are often multidentate, meaning they can bind to a metal ion through multiple atoms simultaneously. nih.gov In a typical Schiff base derived from an ortho-hydroxybenzaldehyde, the phenolic oxygen and the imine nitrogen act as donor atoms. Upon deprotonation of the hydroxyl group, the resulting ligand can form a stable chelate ring with a metal ion. nih.govresearchgate.net The steric bulk from the tert-butyl group and the electronic effects of the bromo and chloro substituents can be fine-tuned to modulate the properties of the resulting metal complex, such as its stability, geometry, and catalytic activity.
The development of such ligands is of significant interest as the resulting metal complexes have shown potential in various catalytic applications and have been investigated for their biological activities. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Tert Butyl 5 Chlorophenol
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique would provide invaluable insights into the molecular conformation, geometry, and the nature of intermolecular interactions that govern the crystal packing of 2-bromo-4-(tert-butyl)-5-chlorophenol.
Determination of Molecular Conformation and Geometry
A single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and torsion angles. This data would allow for an unambiguous determination of the molecule's conformation in the solid state. Key parameters that would be elucidated include:
The planarity of the benzene (B151609) ring.
The orientation of the hydroxyl and tert-butyl groups relative to the aromatic ring.
Any distortions from ideal geometries caused by steric hindrance between the bulky tert-butyl group and the adjacent bromine and chlorine atoms.
While no specific crystallographic data is available for this compound, studies on similar halogenated phenols provide expected bond lengths and angles. For instance, the C-Br, C-Cl, and C-O bond lengths would be anticipated to be in the typical ranges for substituted aromatic systems.
Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonds, π-π Stacking)
The crystal packing of this compound would be dictated by a variety of non-covalent interactions. X-ray crystallography would enable a detailed analysis of these interactions, which are fundamental to understanding the material's physical properties.
Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is expected to form intermolecular O-H···O hydrogen bonds with neighboring molecules, potentially leading to the formation of chains or more complex supramolecular architectures.
Halogen Bonding: The bromine and chlorine atoms on the aromatic ring are capable of participating in halogen bonds (C-Br···O/N/X and C-Cl···O/N/X). These directional interactions, where the halogen atom acts as an electrophilic species, can play a significant role in directing the crystal packing.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence and geometry of such interactions would be clearly revealed by crystallographic analysis.
Insights from the crystal structures of related compounds, such as 2-bromo-4-chlorophenol, suggest that a network of hydrogen bonds and halogen interactions would likely be the dominant forces in the crystal packing of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. A comprehensive NMR analysis of this compound would involve a suite of one- and two-dimensional experiments to assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational preferences in different solvents.
Multi-dimensional NMR Techniques for Complex Spectral Assignment
Due to the substituted nature of the aromatic ring, the ¹H NMR spectrum of this compound is expected to show complex splitting patterns. Multi-dimensional NMR techniques are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling correlations between neighboring protons, aiding in the assignment of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of the corresponding ¹³C signals.
While specific NMR data for the target compound is not available, data for related compounds like 2-bromo-4-tert-butylphenol (B1265803) and 4-tert-butyl-2-chlorophenol (B165052) can be used to predict the approximate chemical shifts.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 115 - 135 |
| Phenolic OH | 5.0 - 6.0 | - |
| tert-Butyl CH₃ | 1.2 - 1.4 | 30 - 35 |
| tert-Butyl C | - | 34 - 36 |
| C-OH | - | 150 - 155 |
| C-Br | - | 110 - 115 |
| C-Cl | - | 125 - 130 |
| C-tert-Butyl | - | 145 - 150 |
Conformational Studies via NMR Chemical Shifts and Coupling Constants
The conformation of the tert-butyl group and the orientation of the hydroxyl group can be investigated using NMR. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents and can provide clues about the preferred conformation. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be employed to study through-space interactions between the protons of the tert-butyl group and the aromatic protons, providing further conformational insights. The magnitude of long-range coupling constants between protons can also be indicative of specific conformational arrangements.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.
The FTIR and FT-Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch | 3200 - 3600 | FTIR, Raman |
| Aromatic C-H stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H stretch (tert-butyl) | 2850 - 3000 | FTIR, Raman |
| C=C aromatic ring stretch | 1450 - 1600 | FTIR, Raman |
| C-O stretch | 1180 - 1260 | FTIR |
| C-Br stretch | 500 - 600 | Raman |
| C-Cl stretch | 600 - 800 | Raman |
The analysis of the O-H stretching region in the FTIR spectrum can provide information about hydrogen bonding. A broad band in this region is indicative of strong intermolecular hydrogen bonding in the solid state or in concentrated solutions. In the gas phase or in dilute non-polar solvents, a sharper, higher frequency band would be expected. The combination of FTIR and FT-Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete vibrational assignment.
Assignment of Vibrational Frequencies and Modes
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure of substituted phenols by identifying the vibrational modes of their functional groups. For this compound, a detailed assignment of vibrational frequencies can be predicted based on established data from analogous substituted phenolic compounds. nih.govnih.gov The principal vibrational modes are associated with the hydroxyl group, the tert-butyl group, and the polysubstituted benzene ring.
The O-H stretching vibration is particularly sensitive to its environment and typically appears as a strong, broad band in the FT-IR spectrum. ijera.com Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. ijera.com The vibrations of the tert-butyl group, including symmetric and asymmetric C-H stretching, are anticipated in the 2970-2870 cm⁻¹ range.
The aromatic C-C stretching vibrations within the benzene ring usually produce a series of bands in the 1650-1400 cm⁻¹ region. ijera.com The C-O stretching and in-plane O-H bending vibrations are coupled and typically found between 1400 cm⁻¹ and 1200 cm⁻¹. The positions of the C-Br and C-Cl stretching modes are generally observed at lower wavenumbers, in the fingerprint region.
A summary of the expected vibrational frequencies and their corresponding mode assignments for this compound, based on data from related compounds, is provided below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3600–3200 | ν(O-H) | Hydroxyl group stretching; highly sensitive to hydrogen bonding. |
| 3100–3000 | ν(C-H) | Aromatic C-H stretching. |
| 2970–2870 | ν(C-H) | Stretching of C-H bonds in the tert-butyl group. |
| 1620–1450 | ν(C=C) | Aromatic ring stretching. |
| 1470–1440 | δ(C-H) | Asymmetric bending of C-H in the tert-butyl group. |
| ~1365 | δ(C-H) | Symmetric bending of C-H in the tert-butyl group. |
| ~1250 | ν(C-O) / δ(O-H) | Coupled C-O stretching and in-plane O-H bending. |
| 800-600 | ν(C-Cl) | Carbon-chlorine stretching. |
| 700-500 | ν(C-Br) | Carbon-bromine stretching. |
Investigation of Intramolecular and Intermolecular Hydrogen Bonding
The hydroxyl group of this compound can participate in both intramolecular and intermolecular hydrogen bonding, which can be effectively studied using FT-IR spectroscopy by analyzing the O-H stretching band.
Intramolecular Hydrogen Bonding: The presence of a bromine atom at the ortho position relative to the hydroxyl group allows for the formation of a weak intramolecular hydrogen bond (O-H···Br). Theoretical and spectroscopic investigations on 2-halophenols have concluded that weak intramolecular hydrogen bonding exists in 2-chlorophenol (B165306) and 2-bromophenol. rsc.org This type of bonding typically results in a downward shift (red shift) of the O-H stretching frequency compared to a "free" hydroxyl group. The resulting absorption band is generally sharp and its position is independent of the solute concentration. ijera.comyoutube.com For this compound, the cis-conformation, where the hydroxyl proton is oriented toward the bromine atom, would be stabilized by this weak interaction.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds occur between the hydroxyl group of one phenol (B47542) molecule and an electronegative atom (typically the oxygen of another phenol) of an adjacent molecule. researchgate.netacs.org This type of interaction is highly dependent on the concentration of the solution. primescholars.com In concentrated solutions, intermolecular hydrogen bonding leads to the formation of dimers and larger oligomers, which is observed in the FT-IR spectrum as a very broad and strong absorption band at a significantly lower frequency (typically 3400-3200 cm⁻¹) compared to the free O-H stretch. researchgate.netresearchgate.net As the solution is diluted, this broad band diminishes in intensity, while the sharp band corresponding to the "free" or intramolecularly bonded O-H group increases. youtube.com The bulky tert-butyl group at the para position and the chlorine at the meta position may introduce some steric hindrance, potentially affecting the extent of intermolecular association compared to unsubstituted phenol. youtube.com
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Tautomerism
Analysis of Absorption Maxima and Band Shapes
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For phenolic compounds, the absorption of UV radiation promotes electrons from π to π* orbitals in the aromatic ring. nih.gov The spectrum of the parent phenol molecule in a non-polar solvent shows two main absorption bands, the ¹Lₐ and ¹Lₑ bands, which originate from the benzene chromophore. bioone.orgdocbrown.info
Substituents on the benzene ring can modify the absorption spectrum. The hydroxyl (-OH), bromo (-Br), chloro (-Cl), and tert-butyl (-C(CH₃)₃) groups present in this compound all act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. These groups possess non-bonding electrons that can be delocalized into the aromatic π-system, which generally lowers the energy gap between the π and π* orbitals.
This decrease in the energy gap results in a shift of the absorption maxima (λmax) to longer wavelengths, an effect known as a bathochromic or red shift. shimadzu.com The hydroxyl group is a strong activating group and causes a significant red shift. The halogen and alkyl groups also contribute to this effect. shimadzu.com Consequently, the λmax for this compound is expected to be at a longer wavelength compared to unsubstituted phenol (λmax ≈ 270 nm).
The shape of the absorption bands is influenced by the solvent. In non-polar solvents, the vibrational fine structure of the electronic bands may be visible. In polar or hydrogen-bonding solvents, these fine details are often lost, resulting in broader, smoother absorption bands. nih.gov
| Compound | Typical λmax (nm) | Effect of Substituents on this compound |
|---|---|---|
| Benzene | ~255 | Reference chromophore. |
| Phenol | ~270 | -OH group causes a bathochromic shift. docbrown.info |
| This compound | >270 (Predicted) | Cumulative bathochromic shift from -OH, -Br, -Cl, and -C(CH₃)₃ groups. |
Studies of Phenol-Keto Tautomerism
Phenol can theoretically exist in equilibrium with its keto tautomers (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). This phenomenon is known as phenol-keto tautomerism. However, for phenol and its simple derivatives, the equilibrium overwhelmingly favors the aromatic phenol (enol) form. The high stabilization energy of the aromatic ring makes the non-aromatic keto tautomers significantly less stable. acs.org
UV-Vis spectroscopy is a suitable method for investigating such tautomeric equilibria because the two forms possess different chromophoric systems. The phenol form has an aromatic ring, while the keto form has a cross-conjugated or conjugated dienone system. These different systems would exhibit distinct absorption maxima. slideshare.netresearchgate.net If a significant amount of the keto tautomer were present, a new absorption band, likely at a longer wavelength corresponding to the dienone, would be expected.
For this compound, as with other simple phenols, the phenol tautomer is expected to be the exclusive form present under normal conditions. The stability gained from aromaticity far outweighs any potential stabilizing effects of the substituents on the keto form. Therefore, it is highly unlikely that the keto tautomer of this compound exists in a detectable concentration, and its signature would not be observed in a standard UV-Vis spectrum. rsc.org
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Tert Butyl 5 Chlorophenol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular attributes. For 2-Bromo-4-(tert-butyl)-5-chlorophenol, these calculations help in understanding its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of DFT.
For substituted phenols, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to determine the optimized molecular structure. imist.manih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. In the case of this compound, the geometry would be optimized to confirm that the resulting structure is at a true energy minimum, which is verified by the absence of any negative (imaginary) frequencies in the vibrational frequency calculation. nih.gov The resulting geometric parameters provide a detailed three-dimensional picture of the molecule.
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) Derivative
| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |
| Bond Lengths | C-O | 1.365 | Bond Angles | C-C-O | 121.5 |
| C-Br | 1.910 | C-C-Br | 119.8 | ||
| C-Cl | 1.745 | C-C-Cl | 120.5 | ||
| C-C (Aromatic) | 1.390 - 1.405 | C-C-C (Aromatic) | 118.0 - 122.0 | ||
| O-H | 0.960 | C-O-H | 109.0 |
Note: Data are representative values for substituted phenols and are intended for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com The LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or electron affinity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.comwikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, while the LUMO would also be distributed over the aromatic system. The energy gap can be calculated to predict its reactivity profile. Studies on similar p-halophenols have shown how these values relate to reactivity. imist.ma
Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenol Derivative
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.50 |
| LUMO Energy (ELUMO) | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Note: Data are representative values and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map is a color-coded diagram where different colors represent different values of electrostatic potential on the molecule's surface.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are usually associated with lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net Green areas represent neutral or intermediate potential. For this compound, the MEP map would likely show a significant negative potential (red) around the hydroxyl oxygen atom due to its lone pairs, as well as around the electronegative bromine and chlorine atoms. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. doi.orgdergipark.org.tr This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions for a Substituted Phenol
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O) | π* (C-C)Aromatic | 20.5 |
| π (C-C)Aromatic | π* (C-C)Aromatic | 15.2 |
| LP (Cl) | σ* (C-C)Aromatic | 2.8 |
| LP (Br) | σ* (C-C)Aromatic | 2.5 |
Note: LP denotes a lone pair. E(2) represents the stabilization energy. Data are representative and intended for illustrative purposes.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. crystalexplorer.net
This technique allows for the decomposition of the crystal packing into contributions from different types of atomic contacts, such as H···H, C···H/H···C, O···H/H···O, and halogen contacts (Br···H, Cl···H). mdpi.com For this compound, Hirshfeld analysis would identify the dominant intermolecular forces responsible for its crystal packing. Given the presence of hydroxyl and halogen groups, hydrogen bonding (O-H···O) and halogen bonding interactions would be expected, in addition to van der Waals forces. The 2D fingerprint plots provide a quantitative percentage contribution for each type of contact. nih.govresearchgate.net
Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 20.5 |
| O···H / H···O | 12.0 |
| Br···H / H···Br | 8.5 |
| Cl···H / H···Cl | 7.0 |
| Others | 7.0 |
Note: Data are representative and intended for illustrative purposes.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a fundamental experimental technique for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using DFT methods, can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov
A comparison between the calculated and experimental vibrational spectra serves to validate the computational model. nih.gov Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. nih.gov For this compound, theoretical calculations would help in the precise assignment of the observed vibrational bands. researchgate.net Key vibrational modes would include the O-H stretching, aromatic C-H stretching, C=C stretching of the aromatic ring, and the stretching vibrations of the C-Br and C-Cl bonds.
Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) | Assignment |
| ν(O-H) | 3550 | 3555 | O-H stretch |
| ν(C-H)Aromatic | 3080 | 3085 | Aromatic C-H stretch |
| ν(C=C)Aromatic | 1605 | 1610 | Aromatic ring stretch |
| δ(O-H) | 1350 | 1352 | O-H in-plane bend |
| ν(C-O) | 1240 | 1245 | C-O stretch |
| ν(C-Cl) | 750 | 755 | C-Cl stretch |
| ν(C-Br) | 650 | 655 | C-Br stretch |
Note: Data are representative values for substituted phenols and are intended for illustrative purposes.
Potential Energy Surface Scans for Conformational Flexibility
Potential energy surface (PES) scans are a computational technique used to explore the conformational landscape of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. This analysis is crucial for understanding the flexibility of a molecule and identifying its stable conformers.
For this compound, a key area of conformational flexibility would be the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. A relaxed PES scan would involve rotating the H-O-C-C dihedral angle in increments (e.g., 10 degrees) from 0 to 360 degrees, while allowing the rest of the molecule's geometry to optimize at each step.
The results of such a scan would typically be presented in a data table showing the dihedral angle and the corresponding relative energy. The energy minima on this plot would correspond to the most stable conformations of the hydroxyl group, while the energy maxima would represent the rotational barriers. A similar scan could be performed for the rotation of the tert-butyl group.
Hypothetical Data Table for Hydroxyl Group Rotation in this compound:
| Dihedral Angle (H-O-C-C) (°) | Relative Energy (kcal/mol) |
| 0 | 2.5 |
| 60 | 1.0 |
| 120 | 0.0 |
| 180 | 2.8 |
| 240 | 1.0 |
| 300 | 0.5 |
| 360 | 2.5 |
Note: This data is illustrative and not based on actual experimental or computational results for the specified compound.
The research findings from a PES scan would reveal the preferred orientations of the substituent groups, influenced by steric hindrance and electronic interactions between the hydroxyl, bromo, chloro, and tert-butyl groups. This information is fundamental for understanding how the molecule might interact with other molecules or biological targets.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. For non-biological attributes, these properties could include boiling point, melting point, vapor pressure, or solubility.
Developing a QSPR model for a class of compounds including this compound would involve calculating a variety of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Examples include molecular weight, logP (octanol-water partition coefficient), polarizability, and dipole moment.
A multiple linear regression (MLR) or more advanced machine learning algorithm would then be used to build an equation that relates a set of descriptors to the property of interest. The predictive power of the model is assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
Hypothetical QSPR Model for Boiling Point of Substituted Phenols:
| Property | Model Equation | R² | Q² |
| Boiling Point (°C) | BP = 120.5 + 2.5(MW) - 5.8(LogP) + 15.2*(Polarizability) | 0.92 | 0.85 |
Note: This data is illustrative and not based on actual experimental or computational results for the specified compound.
Detailed research findings from a QSPR study would identify the key molecular features that govern a particular non-biological property. For instance, a model might show that the boiling point of halogenated phenols is strongly influenced by molecular weight and polarizability, which relate to the strength of intermolecular van der Waals forces.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and System Behavior
An MD simulation would begin by placing one or more molecules of the compound in a simulation box filled with solvent molecules. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.
Analysis of the simulation trajectory can provide a wealth of information. For example, radial distribution functions (RDFs) can be calculated to understand the solvation shell structure around the solute. The RDF for the oxygen of the hydroxyl group and the hydrogen of water would reveal the extent of hydrogen bonding. The average number and lifetime of hydrogen bonds could also be quantified.
Hypothetical Data from MD Simulation of this compound in Water:
| Interaction Pair | Peak of First Solvation Shell (Å) | Average Number of Hydrogen Bonds |
| Phenolic Oxygen - Water Hydrogen | 1.8 | 1.5 |
| Phenolic Hydrogen - Water Oxygen | 2.5 | 0.8 |
Note: This data is illustrative and not based on actual experimental or computational results for the specified compound.
The research findings from MD simulations would elucidate how this compound interacts with its environment at a molecular level. This would include understanding its solubility, aggregation behavior, and the specific intermolecular forces (e.g., hydrogen bonding, halogen bonding, van der Waals interactions) that govern its behavior in solution.
Potential Applications in Chemical Research and Industry Excluding Clinical/safety
Intermediate in Advanced Organic Synthesis
2-Bromo-4-(tert-butyl)-5-chlorophenol serves as a crucial building block in the synthesis of more complex chemical structures. Its reactivity is centered around the hydroxyl group and the substituted aromatic ring, allowing for a variety of chemical modifications.
The compound's structure is particularly relevant in the synthesis of agrochemicals. It is explored for its potential use in the development of herbicides and fungicides evitachem.com. The presence of bromine and chlorine atoms on the phenol (B47542) ring imparts specific properties that are desirable in the design of new active ingredients for crop protection. While detailed synthetic pathways for specific commercial products are often proprietary, the general utility of halogenated phenols as precursors is well-established in the agrochemical industry. For instance, the structurally related compound 2-bromo-4-chlorophenol is a known precursor for producing insecticidal thiophosphoric acid esters .
As a substituted phenol, this compound is a versatile intermediate for creating a range of specialty chemicals. Halogenated phenols are known to be valuable precursors in cross-coupling reactions, such as the Suzuki cross-coupling reaction, which are fundamental for creating new carbon-carbon bonds in the synthesis of complex organic molecules . The hydroxyl group can readily undergo esterification with various acyl halides or anhydrides to form a diverse array of ester derivatives . These reactions allow for the introduction of new functional groups and the tailoring of molecular properties for specific applications.
Development of Functional Materials
The incorporation of halogenated phenols into larger molecular structures can significantly modify the properties of the resulting materials.
While specific research on the incorporation of this compound into polymers and oligomers is not extensively documented in publicly available literature, the modification of polymers with halogenated compounds is a common strategy to enhance properties such as thermal stability and flame retardancy. The bromine and chlorine atoms in the compound could potentially serve as sites for further polymerization reactions or as functional groups to impart desired characteristics to a polymer backbone.
There is currently limited available research detailing the use of this compound as a precursor for organic semiconductors and electronic materials. However, the broader class of organic molecules with tert-butyl substituents has been investigated for applications in organic electronics. The tert-butyl group can enhance the solubility and stability of organic semiconductor materials mdpi.com.
Applications in Analytical Chemistry
In the context of chemical synthesis, analytical techniques are crucial for monitoring the progress of reactions. For instance, in the preparation of 2-bromo-4-chloro substituted phenols, gas chromatography (GC) is utilized to analyze samples and determine when the reaction is complete google.com. While not a direct application of the compound itself as an analytical standard, this highlights the importance of analytical methods in processes involving this compound.
Derivatization for Enhanced Detection in Chromatographic Techniques
In the field of analytical chemistry, the detection and quantification of phenolic compounds in various matrices can be challenging due to their polarity and sometimes low volatility. Derivatization is a common strategy employed to improve the chromatographic behavior and enhance the detectability of analytes. For phenolic compounds such as this compound, derivatization can be particularly advantageous in gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The primary purpose of derivatization in this context is to convert the polar hydroxyl group (-OH) of the phenol into a less polar, more volatile, and more thermally stable functional group. This transformation leads to several benefits:
Improved Peak Shape: Derivatization reduces the tailing of chromatographic peaks that can occur due to the interaction of the polar hydroxyl group with active sites in the GC column.
Increased Volatility: By masking the polar -OH group, the volatility of the compound is increased, making it more amenable to analysis by gas chromatography.
Enhanced Sensitivity: Derivatization can introduce moieties that are more sensitive to specific detectors, such as the electron capture detector (ECD) or mass spectrometer (MS), thereby lowering the limits of detection.
A widely used derivatization technique for phenols is silylation . In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), reacts with the hydroxyl group to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether, respectively. These silyl ethers are significantly more volatile and less polar than the parent phenol. The general reaction mechanism for the silylation of a phenol is illustrated below:
R-OH + Silylating Agent → R-O-Si(CH₃)₃ or R-O-Si(CH₃)₂(C(CH₃)₃)
Another common derivatization method is acetylation , where acetic anhydride is used to convert the phenol into its corresponding acetate ester. This is a simple and effective method for improving the gas chromatographic analysis of chlorophenols. jcsp.org.pk
While specific research detailing the derivatization of this compound is not extensively documented, the established principles of phenol derivatization are directly applicable. The presence of the bulky tert-butyl group and the halogen atoms (bromine and chlorine) on the aromatic ring would likely influence the reaction kinetics and the choice of optimal derivatization conditions. The derivatized product would then be readily analyzable by techniques such as GC-MS, allowing for its sensitive and selective determination in complex mixtures.
| Derivatization Technique | Reagent | Derivative Formed | Analytical Improvement |
| Silylation | BSTFA, MTBSTFA | Trimethylsilyl (TMS) ether, tert-butyldimethylsilyl (TBDMS) ether | Increased volatility, improved peak shape, enhanced thermal stability |
| Acetylation | Acetic Anhydride | Acetate ester | Improved gas chromatographic behavior |
Use as a Reference Standard in Chemical Analysis
In analytical chemistry, a reference standard is a highly purified compound that is used as a calibration standard for an analytical method. The accuracy of any quantitative analysis is critically dependent on the purity and reliability of the reference standard. This compound, due to its well-defined chemical structure, can serve as a valuable reference standard in various analytical applications.
The primary role of a reference standard is to:
Confirm the Identity of a Substance: By comparing the retention time in chromatography or the mass spectrum of an unknown sample with that of the reference standard, the presence of the compound of interest can be confirmed.
Quantify the Amount of a Substance: A calibration curve is generated by analyzing a series of solutions containing known concentrations of the reference standard. The concentration of the analyte in an unknown sample is then determined by comparing its analytical response to the calibration curve.
For this compound to be used as a reference standard, it must be synthesized to a high degree of purity, and its identity and purity must be confirmed through various analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity.
While specific applications citing this compound as a reference standard are not extensively published, related brominated and chlorinated phenols are commercially available as certified reference materials (CRMs) from various suppliers. lgcstandards.comscharlab.com This indicates a demand for such compounds in analytical laboratories for method development, validation, and routine quality control. For instance, in environmental analysis, a certified reference standard of this compound would be essential for the accurate quantification of this compound in water, soil, or biological samples. Similarly, in industrial settings where this compound might be used as an intermediate or is a potential impurity, a reference standard is crucial for monitoring manufacturing processes and ensuring product quality.
| Analytical Technique | Purpose in Characterizing a Reference Standard |
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination and structural elucidation |
| HPLC/GC | Purity assessment |
| Elemental Analysis | Determination of elemental composition |
Environmental Fate and Degradation Mechanisms of 2 Bromo 4 Tert Butyl 5 Chlorophenol
Photodegradation Pathways and Kinetics
No information is available on the photodegradation of 2-Bromo-4-(tert-butyl)-5-chlorophenol.
Biodegradation Mechanisms and Microbial Transformation Pathways
There is no available research on the biodegradation of this compound by microorganisms.
Chemical Degradation Processes in Aquatic and Terrestrial Environments
Data on the chemical degradation of this compound through processes such as hydrolysis or oxidation in environmental settings could not be located.
Sorption and Volatilization Behavior in Environmental Matrices
No studies were found that investigate the sorption of this compound to soil or sediment, or its potential for volatilization.
Future Research Directions and Interdisciplinary Perspectives
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The interplay of the hydroxyl, bromo, chloro, and tert-butyl groups in 2-bromo-4-(tert-butyl)-5-chlorophenol suggests a diverse range of reactivity waiting to be explored. Future research should aim to uncover novel transformations and catalytic applications.
Areas for Investigation:
Cross-Coupling Reactions: The bromo and chloro substituents offer two potential sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. Investigating the differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions could enable the selective functionalization of the aromatic ring.
Oxidative Coupling and Polymerization: The phenolic hydroxyl group can participate in oxidative coupling reactions to form novel polyphenolic structures or polymers. The steric hindrance from the tert-butyl group and the electronic influence of the halogens could lead to materials with unique properties.
Directed Metalation: The directing ability of the hydroxyl group could be exploited in ortho-metalation reactions, allowing for the introduction of a wide range of electrophiles at the C6 position.
Advanced Materials Development Based on this compound Derivatives
The unique combination of functionalities in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.
Potential Applications:
Flame Retardants: Halogenated phenols are known for their flame-retardant properties. Incorporating this molecule into polymer backbones could enhance their fire resistance.
Liquid Crystals: The rigid aromatic core and the potential for introducing various substituents through cross-coupling reactions make derivatives of this compound interesting candidates for liquid crystal applications.
Biologically Active Molecules: Halogenated phenols are found in many biologically active compounds. Derivatives of this compound could be synthesized and screened for potential pharmaceutical or agrochemical applications. For instance, Schiff base complexes derived from similar halogenated phenols have shown significant biological activities. researchgate.net
Deeper Theoretical and Mechanistic Insights into its Chemical Behavior
Computational chemistry can provide valuable insights into the structure, reactivity, and properties of this compound, guiding experimental work and accelerating discovery.
Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the molecule's geometric and electronic structure, predict its spectroscopic properties (IR, NMR), and model the transition states of potential reactions to understand reaction mechanisms and predict selectivity. This methodology has been successfully applied to similar halogenated Schiff-base molecules. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its derivatives, as well as their interactions with other molecules or materials, which is particularly relevant for materials science applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives are synthesized and tested for a particular application (e.g., biological activity), QSAR models can be developed to correlate their chemical structures with their observed activities, aiding in the design of more potent or effective compounds.
The following table summarizes the key properties of the related compound 2-Bromo-4-tert-butylphenol (B1265803), which can serve as a reference for theoretical studies on the title compound.
| Property | Value |
| Molecular Formula | C10H13BrO |
| Molecular Weight | 229.11 g/mol nih.gov |
| IUPAC Name | 2-bromo-4-tert-butylphenol nih.gov |
| InChIKey | FFRLMQPMGIMHHQ-UHFFFAOYSA-N nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-(tert-butyl)-5-chlorophenol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of halogenated phenolic derivatives often involves electrophilic aromatic substitution or Ullmann coupling. For this compound, a feasible route includes bromination of 4-(tert-butyl)-5-chlorophenol using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄ or FeBr₃ catalysis). Optimization focuses on solvent polarity (e.g., dichloromethane vs. acetic acid), reaction temperature (0–25°C), and stoichiometric ratios (1.1–1.3 eq. brominating agent). Evidence from analogous compounds suggests yields can vary from 42% to 100% depending on steric hindrance from the tert-butyl group and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. The tert-butyl group typically appears as a singlet at δ ~1.3 ppm in ¹H NMR, while aromatic protons resonate between δ 6.8–7.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₂BrClO: 279.97 g/mol). Infrared (IR) spectroscopy identifies O-H stretching (~3200 cm⁻¹) and C-Br/C-Cl bonds (~500–600 cm⁻¹). X-ray crystallography, if crystals are obtainable, provides definitive structural confirmation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in a dark, airtight container at 2–8°C to prevent photodegradation and moisture absorption. Solubility data for related bromochlorophenols (e.g., in ethanol, DMSO, or acetone) suggest polar aprotic solvents are optimal for stock solutions. Avoid prolonged exposure to basic conditions, which may deprotonate the phenolic -OH and induce decomposition. Thermal stability tests (TGA/DSC) for similar compounds show decomposition temperatures >150°C, but routine monitoring via HPLC is advised .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The tert-butyl group introduces significant steric bulk, which can hinder attack by nucleophiles (e.g., amines or thiols) at the ortho and para positions. Computational studies (DFT calculations) on analogous systems reveal reduced reaction rates at the bromine-substituted site due to steric crowding. Experimental workarounds include using high-boiling polar solvents (e.g., DMF) to enhance solubility and microwave-assisted synthesis to accelerate kinetics. Contrast this with less hindered derivatives (e.g., 2-bromo-5-chlorophenol), where NAS proceeds at lower temperatures .
Q. What strategies can resolve contradictions in reported biological activity data for bromochlorophenol derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from variations in assay conditions (pH, solvent, cell lines). For this compound, standardize assays using common protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloramphenicol). Meta-analysis of structure-activity relationships (SAR) across studies can identify trends, such as enhanced lipophilicity from the tert-butyl group improving membrane penetration but reducing solubility. Reproducibility is enhanced by reporting exact stereoelectronic parameters (Hammett σ constants, logP) .
Q. How can researchers evaluate the binding affinity of this compound to enzymatic targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard techniques for quantifying binding kinetics (Kd, ΔH, ΔS). For example, SPR immobilizes the target enzyme (e.g., cytochrome P450) on a sensor chip, while the compound is flowed at varying concentrations. Competitive binding assays with fluorescent probes (e.g., ANS for hydrophobic pockets) provide complementary data. Molecular docking simulations (AutoDock Vina) can predict interaction sites, leveraging the compound’s halogen-bonding potential with electronegative residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
